N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide, a novel compound with a multifaceted structure, offers an intriguing area of study in various scientific fields. It is characterized by its thienopyrimidine core, flanked by functional groups that endow it with distinctive properties, positioning it as a valuable molecule in medicinal chemistry and material science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multistep procedure:
Formation of the Thienopyrimidine Core
Starting Materials: : Precursors such as thiophene-2-carboxylic acid and guanidine.
Reagents and Conditions: : Utilization of strong acids like sulfuric acid, at elevated temperatures, facilitates cyclization to form the thienopyrimidine ring.
Attachment of the Ethyl Chain
Procedure: : This involves a nucleophilic substitution reaction using an appropriate ethylating agent under controlled basic conditions to ensure selective substitution.
Tetrahydrothiophene-3-carboxamide Formation
Reagents: : Ammonia or primary amines in the presence of catalytic amounts of acid or base to promote amide bond formation.
Conditions: : Typically carried out at room temperature to moderate heating, ensuring high yield and purity.
Oxidation to 1,1-Dioxide
Reagents: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: : Mild to moderate temperatures to ensure complete oxidation without decomposition.
Industrial Production Methods
While the laboratory synthesis provides a route for small-scale production, industrial synthesis would likely involve:
Continuous Flow Chemistry: : Ensuring consistent reaction conditions and scalable production.
Automated Processes: : Utilizing reactors and precise control systems to maximize yield and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Common Reagents: : Hydrogen peroxide, nitric acid.
Major Products: : Sulfoxides and sulfones, depending on the degree of oxidation.
Reduction
Common Reagents: : Lithium aluminum hydride, sodium borohydride.
Major Products: : Reduced thiophene derivatives with altered electronic properties.
Substitution
Common Reagents: : Alkyl halides, aryl halides.
Conditions: : Basic or acidic conditions to facilitate nucleophilic or electrophilic substitution.
Major Products: : Various substituted thienopyrimidines.
Scientific Research Applications
Chemistry
As a building block for synthesizing complex organic molecules.
Studies on its reactivity and potential as a ligand in coordination chemistry.
Biology
Potential inhibitor of specific enzymatic reactions due to its unique structure.
Explorations into its bioavailability and metabolic pathways.
Medicine
Potential therapeutic agent due to its structural similarity to known pharmacophores.
Evaluation in drug screening programs for activity against specific targets such as kinases and proteases.
Industry
Use in developing advanced materials with specific electronic and optical properties.
Potential additive in polymer science for modifying physical and chemical properties.
Mechanism of Action
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide exerts its effects by:
Molecular Targets: : Interacting with specific proteins or enzymes.
Pathways Involved: : Inhibition of enzymatic activity through competitive or non-competitive binding, affecting downstream biological pathways.
Cellular Effects: : Modulation of signaling pathways, leading to altered cellular responses and potentially therapeutic effects in disease models.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide: : Lacks the 1,1-dioxide functionality, leading to different reactivity and biological activity.
2,4-dioxothieno[3,2-d]pyrimidine Derivatives: : Compounds with variations in the substituent groups, showcasing different physical and chemical properties.
Uniqueness:
The presence of the 1,1-dioxide group in the compound endows it with unique redox properties and biological activity compared to its analogs, making it a compound of significant interest for further research and application.
This is a high-level overview of the compound and its attributes
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1,1-dioxothiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c17-11(8-2-6-23(20,21)7-8)14-3-4-16-12(18)10-9(1-5-22-10)15-13(16)19/h1,5,8H,2-4,6-7H2,(H,14,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAUGGSFYUHPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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